3-bromo-1-methyl-1H-indazole

Overview

Description

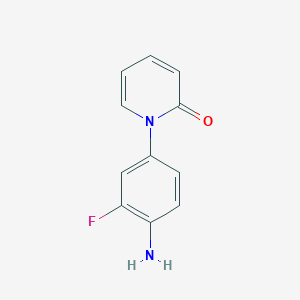

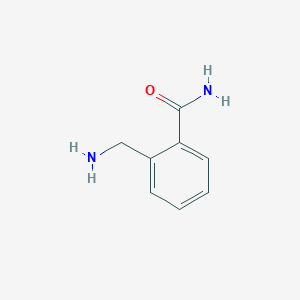

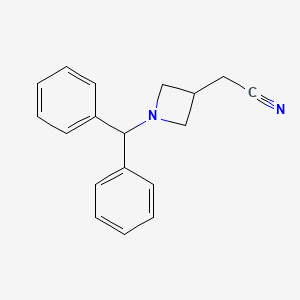

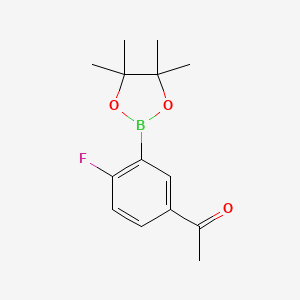

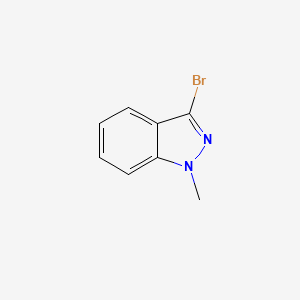

3-Bromo-1-methyl-1H-indazole is a chemical compound with the empirical formula C8H7BrN2 . It has a molecular weight of 211.06 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of indazoles, including 3-bromo-1-methyl-1H-indazole, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of 3-bromo-1-methyl-1H-indazole is represented by the SMILES string Cn1nc(Br)c2ccccc12 .

Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-indazole is a solid with a melting point of 35-40 °C . The compound has a predicted boiling point of 293.6±13.0 °C and a predicted density of 1.60±0.1 g/cm3 .

Scientific Research Applications

Anticancer Research

3-bromo-1-methyl-1H-indazole: has shown promise in anticancer research due to its potential to inhibit cell growth in various neoplastic cell lines . It has been observed that certain derivatives, such as 3-amino-1H-indazole-1-carboxamides , exhibit antiproliferative activity, particularly effective at concentrations lower than 1 μM . This compound can cause a block in the G0–G1 phase of the cell cycle, which is crucial for cancer treatment strategies aiming to halt the proliferation of cancer cells .

Anti-Inflammatory Applications

Indazole derivatives, including 3-bromo-1-methyl-1H-indazole , are known for their anti-inflammatory properties . They have been utilized in the development of drugs that can treat chronic inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways, providing relief from symptoms and potentially halting disease progression.

Antimicrobial Activity

The indazole nucleus is integral to the structure of various antimicrobial agents . 3-bromo-1-methyl-1H-indazole can be used to synthesize compounds with antibacterial and antifungal activities, which are essential in the fight against resistant strains of microbes.

Neuroprotective Effects

Compounds containing an indazole moiety, such as 3-bromo-1-methyl-1H-indazole , have been investigated for their role as neuroprotective agents . They are applied in producing inhibitors for enzymes like acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer’s.

Cardiovascular Drug Development

Indazole derivatives are also explored for their cardiovascular effects, particularly as antihypertensive agents . 3-bromo-1-methyl-1H-indazole could be a precursor in synthesizing drugs that help manage blood pressure and treat related cardiovascular conditions.

Antiviral Research

The structural motif of indazole is found in compounds with anti-HIV activities . Research into 3-bromo-1-methyl-1H-indazole could lead to the development of new antiviral drugs that are effective against HIV and other viruses.

Respiratory Therapeutics

Selective inhibitors of phosphoinositide 3-kinase δ, which contain the indazole structure, are used in treating respiratory diseases . 3-bromo-1-methyl-1H-indazole may serve as a key intermediate in creating such inhibitors, offering therapeutic benefits for respiratory conditions.

Synthetic Methodology Development

The synthesis of indazole derivatives, including 3-bromo-1-methyl-1H-indazole , is a field of interest in organic chemistry . New synthetic approaches, such as transition metal-catalyzed reactions and reductive cyclization reactions, are being developed to create these compounds more efficiently and with higher yields .

Safety and Hazards

3-Bromo-1-methyl-1H-indazole is classified as acutely toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound should be handled with personal protective equipment and face protection. It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of nitric oxide, which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

properties

IUPAC Name |

3-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDWKILCVWZZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625622 | |

| Record name | 3-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326474-67-3 | |

| Record name | 3-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 326474-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.